2-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one is a useful research compound. Its molecular formula is C23H23N5O4S3 and its molecular weight is 529.65. The purity is usually 95%.
BenchChem offers high-quality 2-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : The synthesis of compounds related to the specified chemical structure involves complex reactions with hydrazonoyl halides, leading to various derivatives of 1,3,4-thiadiazoles and dihydrothiadiazoles. These synthetic approaches highlight the versatility and reactivity of the core structure in forming a wide range of heterocyclic compounds with potential pharmacological applications (Abdelhamid & Afifi, 2008).
Crystal Structure and Molecular Analysis : Detailed structural analysis of derivatives, such as 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, provides insights into the molecular arrangements and interactions within these compounds. Such analyses are crucial for understanding the physicochemical properties and potential reactivity of these molecules (Prabhuswamy et al., 2016).
Pharmacological Applications
Anticancer Properties : Certain derivatives have been explored for their pharmacophore hybridization approach, leading to compounds with anticancer properties. This research direction emphasizes the importance of structural modification in enhancing biological activity and potential therapeutic applications (Yushyn et al., 2022).
Antimicrobial Activity : The synthesis and evaluation of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety have shown promising anti-tumor activities, indicating the potential of these compounds in developing new therapeutic agents against various cancers (Gomha et al., 2016).
Mechanism of Action
Target of action
Pyrazoline derivatives have been found to bind with high affinity to multiple receptors
Mode of action
The mode of action of pyrazoline and thiadiazole derivatives can vary widely depending on the specific compound and its targets. Without specific information about this compound, it’s difficult to provide an accurate description of its mode of action .
Biochemical pathways
Pyrazoline and thiadiazole derivatives can affect a variety of biochemical pathways. For example, some pyrazoline derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities .
Result of action
The molecular and cellular effects of pyrazoline and thiadiazole derivatives can vary widely depending on the specific compound and its targets. Some pyrazoline derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
2-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S3/c1-31-17-7-3-6-14(21(17)32-2)16-12-15(18-8-5-11-33-18)25-28(16)20(30)13-34-23-26-27-10-4-9-19(29)24-22(27)35-23/h3,5-8,11,16H,4,9-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMLTMKKADYGBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NN4CCCC(=O)N=C4S3)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.